molecular formula C18H16N4O2 B2630396 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole CAS No. 477850-31-0

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole

Cat. No.: B2630396
CAS No.: 477850-31-0
M. Wt: 320.352
InChI Key: XUEYLQHOYCUGOO-KGENOOAVSA-N
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Description

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms within their ring structure, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, the reaction can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler imidazole compounds.

Scientific Research Applications

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[(benzoyloxy]ethanimidoyl}phenyl)-1H-imidazole
  • 1-(4-{[(phenylcarbamoyl)oxy]ethanimidoyl}phenyl)-1H-imidazole

Uniqueness

1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-14(21-24-18(23)20-16-5-3-2-4-6-16)15-7-9-17(10-8-15)22-12-11-19-13-22/h2-13H,1H3,(H,20,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEYLQHOYCUGOO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=CC=C1)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC1=CC=CC=C1)/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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